molecular formula C23H27NO4S B2427310 2-Methylquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate CAS No. 2415469-74-6

2-Methylquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate

Cat. No. B2427310
CAS RN: 2415469-74-6
M. Wt: 413.53
InChI Key: LHWURCAAZRXPHW-UHFFFAOYSA-N
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Description

2-Methylquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.

Scientific Research Applications

Synthesis and Evaluation in Antimicrobial Applications

One significant application of 2-Methylquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate and related compounds is in the field of antimicrobial research. Studies have demonstrated the synthesis of novel functionalized N-sulfonates containing quinolyl functional groups with potential biological activity. These quaternary ammonium salts exhibit antimicrobial and antifungal activities, with some compounds showing a high degree of activity against various strains of bacteria and fungi. The antimicrobial properties make these compounds valuable in the development of new treatments and preventive measures against microbial infections (Fadda, El-Mekawy, & AbdelAal, 2016).

Applications in Lubricating Oil Enhancement

Another research avenue explores the use of these compounds as additives in lubricating oils. Specific derivatives have been synthesized and evaluated for their antioxidant and corrosion inhibition properties. This research is particularly relevant for improving the performance and longevity of lubricating oils used in various industrial applications, where oxidative stability and corrosion resistance are crucial (Habib, Hassan, & El‐Mekabaty, 2014).

Development of Supramolecular Complexes

The compound and its derivatives have also been used in the synthesis of supramolecular complexes. These complexes involve extensive classical hydrogen bonds and noncovalent interactions. The strength and directionality of these bonds between the acidic components and the 2-methylquinoline are pivotal in forming binary organic acid-base adducts. This research area has implications for developing new materials and understanding molecular interactions at a fundamental level (Jin, Lu, Wang, & Chen, 2012).

properties

IUPAC Name

(2-methylquinolin-8-yl) 4-methyl-5-propan-2-yl-2-propoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4S/c1-6-12-27-21-13-16(4)19(15(2)3)14-22(21)29(25,26)28-20-9-7-8-18-11-10-17(5)24-23(18)20/h7-11,13-15H,6,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWURCAAZRXPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)OC2=CC=CC3=C2N=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate

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